Vonafexor - 1192171-69-9

Vonafexor

Catalog Number: EVT-286483
CAS Number: 1192171-69-9
Molecular Formula: C19H15Cl3N2O5S
Molecular Weight: 489.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vonafexor is a potent and selective agonist of the Farnesoid X Receptor (FXR) investigated for its therapeutic potential in various diseases. [, , ] FXR is a nuclear receptor primarily expressed in the liver and intestines, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. [, ] While initially studied for metabolic disorders, Vonafexor's research applications have expanded to include chronic kidney diseases and hepatitis B. [, , ]

Mechanism of Action

Vonafexor exerts its effects by binding to and activating FXR. [, ] Upon activation, FXR regulates the expression of genes involved in bile acid synthesis, transport, and detoxification, thereby impacting lipid and glucose metabolism. [, ] In the context of chronic kidney disease, Vonafexor's activation of FXR downstream targets, such as OSTa and OSTb, contributes to its therapeutic effects. [] In hepatitis B, Vonafexor's FXR agonism leads to a decrease in viral replication markers, including HBsAg, HBcrAg, and pregenomic RNA. []

Applications

Chronic Kidney Disease

Vonafexor shows promise in treating chronic kidney disease, demonstrating efficacy in both acquired and genetic models. [] In a subtotal nephrectomy model, Vonafexor halted the progression of renal lesions, including glomerulosclerosis and tubular dilation, even inducing regression of interstitial fibrosis. [] This beneficial effect extended to reducing renal inflammation, myofibroblast activation, and podocyte loss, surpassing the efficacy of Losartan. [] Similar results were observed in the Col4a3−/− mouse model of Alport disease. [] RNA sequencing analysis revealed Vonafexor's impact on pathological pathways related to cell cycle, signaling, and metabolism within the kidneys. []

Hepatitis B

Vonafexor exhibits potential antiviral effects against hepatitis B. [] In a clinical trial involving chronic hepatitis B patients, Vonafexor administration resulted in a decrease in HBsAg concentrations. [] Additionally, combining Vonafexor with pegylated interferon-α2a led to a reduction in HBcrAg and pregenomic RNA levels. [] These findings suggest Vonafexor's potential as a therapeutic agent for chronic hepatitis B, although further investigation is needed.

Non-Alcoholic Steatohepatitis (NASH)

While not explicitly detailed in the provided abstracts, one abstract mentions Vonafexor demonstrating beneficial effects on the estimated glomerular filtration rate (eGFR) in NASH patients with mild to moderate chronic kidney disease in a phase 2 clinical trial (LIVIFY). [, ] This finding suggests potential applications of Vonafexor in addressing both liver and kidney health in NASH patients.

Losartan

Relevance: In a study comparing the effects of different treatments on chronic kidney disease (CKD), losartan was found to have a less pronounced beneficial effect than Vonafexor . This suggests that while both compounds may offer some protection against CKD progression, Vonafexor's mechanism of action, potentially through NR1H4 agonism, may be more effective in this context.

Entecavir

Relevance: In a clinical trial evaluating the safety and antiviral effects of Vonafexor in patients with chronic hepatitis B (CHB), entecavir was used as an active comparator . The inclusion of entecavir in the study highlights the potential of Vonafexor as an alternative or complementary treatment option for CHB.

Pegylated-Interferon-α2a

Relevance: A study investigated the combined effect of Vonafexor and Pegylated-Interferon-α2a on HBV replication . This combination therapy aimed to enhance antiviral effects by targeting different stages of the HBV lifecycle. The study's findings suggest that Vonafexor, in conjunction with Pegylated-Interferon-α2a, may offer a more comprehensive approach to managing CHB.

Other NR1H4 Agonists

Relevance: A study exploring the therapeutic potential of Vonafexor in CKD models compared its efficacy to other NR1H4 agonists . Interestingly, Vonafexor demonstrated superior efficacy in halting the progression of renal lesions and even induced regression of existing fibrosis. This suggests that Vonafexor may possess unique pharmacological properties or a different binding affinity to NR1H4 compared to other agonists in this class.

References:[1] [2]

Properties

CAS Number

1192171-69-9

Product Name

Vonafexor

IUPAC Name

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid

Molecular Formula

C19H15Cl3N2O5S

Molecular Weight

489.8 g/mol

InChI

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)

InChI Key

XLGQSYUNOIJBNR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Vonafexor

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.